molecular formula C12H15BrFNO B13080439 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B13080439
M. Wt: 288.16 g/mol
InChI Key: HNWKHUXDPYFRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-4-fluorophenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3-bromo-4-fluoroaniline with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-fluorophenyl)acetonitrile: This compound shares the 3-bromo-4-fluorophenyl group but differs in its core structure.

    4-Fluorophenylboronic acid: Another compound with a fluorophenyl group, used in different chemical applications.

Uniqueness

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H15BrFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3

InChI Key

HNWKHUXDPYFRIX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC(=C(C=C2)F)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.